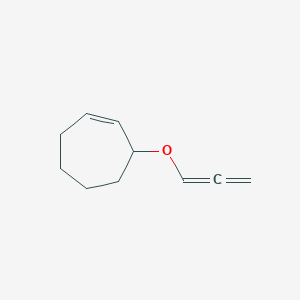![molecular formula C34H37N3O2 B058379 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine CAS No. 113915-64-3](/img/structure/B58379.png)
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine and biochemistry. In
Mechanism of Action
The mechanism of action of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is not fully understood. However, studies have suggested that this compound acts by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
Biochemical and Physiological Effects
Studies have shown that 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has been shown to have analgesic properties, reducing pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. This makes it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine can be toxic to cells.
Future Directions
There are several future directions for research on 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine. One potential area of interest is in the development of novel therapeutics for the treatment of pain and inflammation. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects. Finally, future research could focus on developing new synthetic methods for the production of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine.
Conclusion
In conclusion, 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine is a synthetic compound that has potential applications in scientific research. This compound has been studied extensively for its potential as a therapeutic agent in the treatment of pain and inflammation. The mechanism of action of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine involves the inhibition of pro-inflammatory cytokines and prostaglandins. While this compound has advantages for lab experiments, its potential toxicity is a limitation. Future research could focus on developing new therapeutics and synthetic methods for this compound.
Synthesis Methods
The synthesis method of 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine involves several chemical reactions. The first step is the condensation of 4-(4-methoxyphenyl)-2-phenyl-4H-3,1-benzoxazin-7-amine with diethylamine to form 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-2-phenyl-4H-3,1-benzoxazin-7-amine. This compound is then treated with trimethylaluminum to obtain 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine.
Scientific Research Applications
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has several potential applications in scientific research. One of the main areas of interest is in the field of medicine, where this compound has been studied for its potential as a therapeutic agent. Studies have shown that 4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
CAS RN |
113915-64-3 |
|---|---|
Product Name |
4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine |
Molecular Formula |
C34H37N3O2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-3,1-benzoxazin-7-amine |
InChI |
InChI=1S/C34H37N3O2/c1-7-37(8-2)28-18-14-26(15-19-28)34(27-16-20-29(38-6)21-17-27)30-22-24(3)32(36(4)5)23-31(30)35-33(39-34)25-12-10-9-11-13-25/h9-23H,7-8H2,1-6H3 |
InChI Key |
OBIHCWVSAKSGKY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C=C(C(=C3)C)N(C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2(C3=C(C=C(C(=C3)C)N(C)C)N=C(O2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
synonyms |
4H-3,1-Benzoxazin-7-amine, 4-4-(diethylamino)phenyl-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



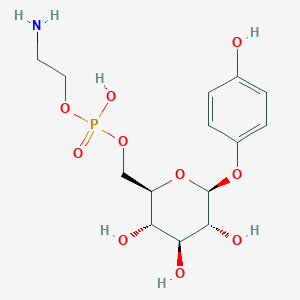
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
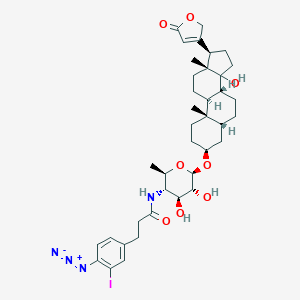


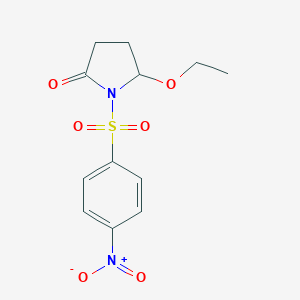



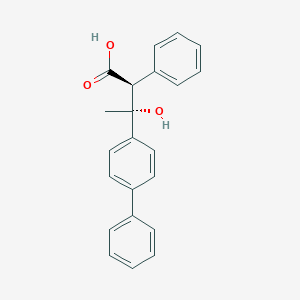
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)


